Cas no 24749-37-9 (Estrane)

Estrane structure
Nome del prodotto:Estrane
Estrane Proprietà chimiche e fisiche
Nomi e identificatori
-
- Estrane
- 19-norandrostane
- [8R-(8a,9b,10a,13a,14b)]-Hexadecahydro-13-methyl-1H-cyclopenta[a]phenanthrene
- 1H-Cyclopenta[a]phenanthrene, hexadecahydro-13-methyl-, [8R-(8a,9b,10a,13a,14b)]-
- oestrane
- 24749-37-9
- Oestran
- C19641
- DTXSID60420109
- CHEBI:23966
-
- Inchi: InChI=1S/C18H30/c1-18-11-4-7-17(18)16-9-8-13-5-2-3-6-14(13)15(16)10-12-18/h13-17H,2-12H2,1H3
- Chiave InChI: GRXPVLPQNMUNNX-UHFFFAOYSA-N
- Sorrisi: CC12CCC3C(CCC4C3CCCC4)C1CCC2
Proprietà calcolate
- Massa esatta: 246.2349
- Massa monoisotopica: 246.234750957g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 18
- Conta legami ruotabili: 0
- Complessità: 320
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 0Ų
- XLogP3: 7.2
Proprietà sperimentali
- PSA: 0
Estrane Letteratura correlata
-
1. Photoinduced molecular transformations. Part 112. Transformation of steroids into ring-A-aromatized steroids and 19-norsteroids involving a regioselective β-scission of alkoxyl radicals; synthesis of two marine natural products, 19-nor-5α-cholestan-3β-ol and 19-norcholest-4-en-3-one, and new synthesis of estrone and 19-nortestosteroneHiroshi Suginome,Hisanori Senboku,Shinji Yamada J. Chem. Soc. Perkin Trans. 1 1990 2199
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M. J. Sauer,L. G. Howells,S. J. Bellworthy,S. Anderson,N. G. Coldham,T. P. W. Samuels,M. A. Seymour,A. Nedderman,E. Houghton Analyst 1998 123 2653
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3. Application of the exciton chirality method for the stereochemical assignment of remote groups. Determination of the α- or β-configuration of a 2-hydroxy-substituent in 2,17- and 2,16-dihydroxy-A-nor-5α-androstane and -estrane derivativesJosette Canceill,André Collet,Jean Jacques J. Chem. Soc. Perkin Trans. 2 1982 83
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4. Chiral construction of the estrane ring system by an intramolecular double Michael reactionMasataka Ihara,Takako Takahashi,Noriko Shimizu,Yohhei Ishida,Izumi Sudow,Keiichiro Fukumoto,Tetsuji Kametani J. Chem. Soc. Perkin Trans. 1 1989 529
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5. Microbiological hydroxylation. Part XVII. C-19 hydroxylation of 17-oxo-5α-androstanes and 17-oxo-3α,5-cyclo-5α-androstanes by the fungus Calonectria decoraVirginia E. M. Chambers,William A. Denny,Ewart R. H. Jones,G. Denis Meakins,John O. Miners,John T. Pinhey,Alistair L. Wilkins J. Chem. Soc. Perkin Trans. 1 1975 1359
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